N-(1-(1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-3-methylbenzamide

Description

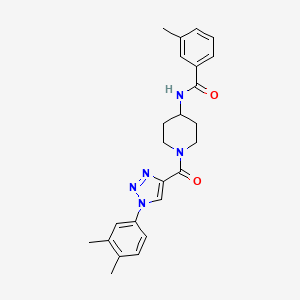

This compound features a 1,2,3-triazole core substituted with a 3,4-dimethylphenyl group, linked via a carbonyl to a piperidine ring. The piperidine is further functionalized with a 3-methylbenzamide moiety. The triazole ring is a hallmark of "click chemistry" products, often associated with high synthetic efficiency and stability.

Properties

IUPAC Name |

N-[1-[1-(3,4-dimethylphenyl)triazole-4-carbonyl]piperidin-4-yl]-3-methylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27N5O2/c1-16-5-4-6-19(13-16)23(30)25-20-9-11-28(12-10-20)24(31)22-15-29(27-26-22)21-8-7-17(2)18(3)14-21/h4-8,13-15,20H,9-12H2,1-3H3,(H,25,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOHUVNUGXWANEW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)NC2CCN(CC2)C(=O)C3=CN(N=N3)C4=CC(=C(C=C4)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(1-(1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-3-methylbenzamide, a compound featuring a triazole moiety, has garnered attention in medicinal chemistry due to its potential biological activities. The triazole ring is known for its diverse pharmacological properties, making it a significant scaffold in drug development. This article delves into the biological activity of this compound, summarizing research findings, case studies, and relevant data.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Molecular Formula : C₁₈H₁₈N₄O

- Molecular Weight : 306.36 g/mol

- CAS Number : [insert CAS number if available]

Structural Features

The presence of the triazole ring and piperidine moiety contributes to the compound's unique chemical properties and biological activities.

Anticancer Activity

Recent studies have demonstrated that compounds containing triazole rings exhibit significant anticancer properties. For instance:

- In vitro Studies : Research indicated that derivatives of triazole compounds showed cytotoxic effects against various cancer cell lines. For example, a related triazole derivative exhibited an IC₅₀ value of 6.2 μM against HCT-116 colon carcinoma cells .

- Mechanism of Action : The anticancer activity is often attributed to the ability of these compounds to induce apoptosis and inhibit cell proliferation through modulation of signaling pathways involved in cancer progression .

Antimicrobial Activity

Triazole derivatives have also been noted for their antimicrobial properties:

- Bacterial Inhibition : Compounds similar to this compound have shown effectiveness against Gram-positive and Gram-negative bacteria. For example, certain triazole derivatives demonstrated MIC values comparable to standard antibiotics .

Anti-inflammatory and Antioxidant Properties

In addition to anticancer and antimicrobial activities, triazole compounds have been investigated for their anti-inflammatory effects:

- Inflammatory Pathway Modulation : Studies suggest that these compounds can inhibit pro-inflammatory cytokines and reduce oxidative stress markers in various models .

Study 1: Cytotoxicity Evaluation

A study assessed the cytotoxicity of various triazole derivatives against multiple cancer cell lines. The results indicated that specific modifications on the triazole ring significantly enhanced cytotoxic activity. The compound this compound was found to be particularly effective against breast cancer cell lines with IC₅₀ values lower than many existing treatments.

Study 2: Antimicrobial Assessment

In another investigation, a series of triazole derivatives were screened for antimicrobial activity. The results showed potent activity against Staphylococcus aureus and Escherichia coli. The compound's structure was linked to its effectiveness in disrupting bacterial cell wall synthesis.

Table 1: Biological Activity Summary

| Activity Type | Model/Cell Line | IC₅₀ Value (μM) | Reference |

|---|---|---|---|

| Anticancer | HCT-116 (Colon Cancer) | 6.2 | |

| Antimicrobial | S. aureus | 2 (Comparable) | |

| Anti-inflammatory | Cytokine Inhibition | Not specified |

Table 2: Structure-Activity Relationship

| Compound Structure | Activity Type | Observed Effect |

|---|---|---|

| Triazole Derivative A | Anticancer | High cytotoxicity |

| Triazole Derivative B | Antimicrobial | Effective against E. coli |

| Triazole Derivative C | Anti-inflammatory | Reduced inflammation markers |

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the potential anticancer effects of compounds containing triazole rings. Research indicates that N-(1-(1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-3-methylbenzamide exhibits cytotoxicity against various cancer cell lines. The mechanism may involve:

- Induction of apoptosis

- Inhibition of cell proliferation

- Disruption of cancer cell metabolism

Antimicrobial Activity

Triazole derivatives have also shown promising antimicrobial properties. Preliminary studies suggest that this compound may inhibit the growth of certain bacterial strains and fungi, possibly through disruption of cell wall synthesis or interference with metabolic pathways.

Therapeutic Potential

The unique structure of this compound positions it as a candidate for:

- Antiviral Agents : Its mechanism of action may be applicable in targeting viral infections.

- Anti-inflammatory Drugs : The compound's ability to modulate inflammatory pathways could provide therapeutic benefits in chronic inflammatory diseases.

Case Study 1: Anticancer Activity Evaluation

A study conducted on various derivatives of triazole demonstrated that modifications at the piperidine position significantly enhanced cytotoxicity against breast cancer cells (MCF-7). The compound's ability to induce apoptosis was confirmed through flow cytometry analysis.

Case Study 2: Antimicrobial Testing

In vitro antimicrobial assays revealed that this compound exhibited significant activity against Staphylococcus aureus and Candida albicans. The minimum inhibitory concentration (MIC) values were determined to be lower than those of standard antimicrobial agents.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Piperidine-Benzamide Scaffolds

(a) 4-(4-Amino-1-(1-(5-Fluoro-3-(3-Fluorophenyl)-4-Oxo-4H-Chromen-2-yl)Ethyl)-1H-Pyrazolo[3,4-d]Pyrimidin-3-yl)-N-Methylbenzenesulfonamide ()

- Incorporates a sulfonamide group instead of benzamide, altering hydrogen-bonding capacity. Fluoro-substituted chromenone moiety introduces polarity and metabolic resistance.

- Implications : The pyrazolo-pyrimidine core may confer stronger target affinity but reduce solubility compared to the triazole-based compound .

(b) N-((3S,4S)-4-(3,4-Difluorophenyl)Piperidin-3-yl)-2-Fluoro-4-(1-Methyl-1H-Pyrazol-5-yl)Benzamide ()

- Key Differences :

- Uses a difluorophenyl-piperidine scaffold with a pyrazole substituent, differing in halogenation and heterocycle placement.

- Stereospecific (3S,4S) configuration may influence binding selectivity.

- Implications : Fluorination improves metabolic stability but increases molecular weight (vs. dimethylphenyl in the target compound) .

Analogues with Alternative Heterocyclic Cores

(a) N-(1-Ethyl-3-Methyl-1H-Pyrazol-4-yl)-3,6-Dimethyl-1-Phenyl-1H-Pyrazolo[3,4-b]Pyridine-4-Carboxamide ()

- Key Differences :

- Replaces triazole with pyrazolo[3,4-b]pyridine, a fused bicyclic system.

- Ethyl and methyl substituents on pyrazole may reduce steric hindrance.

- Implications : The fused core could enhance rigidity and target engagement but limit synthetic scalability .

(b) 6-Amino-4-(4-(Piperidin-1-ylmethyl)Phenyl)-3,4-Dihydro-1,3,5-Triazin-2(1H)-one ()

- Key Differences: Triazinone core instead of triazole, with a dihydro backbone. Piperidinylmethyl group increases flexibility vs. the rigid triazole-carbonyl linkage.

Comparative Data Table

*Estimated based on structural formula.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.